Acacetin

Catalog No.
S516871
CAS No.
480-44-4
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acacetin

CAS Number

480-44-4

Product Name

Acacetin

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3

InChI Key

DANYIYRPLHHOCZ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C=C2)OC3=C1C(O)=CC(O)=C3

Solubility

Soluble in DMSO

Synonyms

Acacetin. NSC 76061.

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

Description

The exact mass of the compound Acacetin is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Acacetin exhibits strong antioxidant activity. Studies suggest it can scavenge free radicals, which are unstable molecules that damage cells and contribute to various diseases []. Research has explored its potential role in mitigating oxidative stress linked to conditions like neurodegenerative diseases and aging [, ].

Anti-Inflammatory Effects

Acacetin's anti-inflammatory properties are another area of scientific investigation. Studies have observed its ability to suppress the production of inflammatory mediators, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [, ].

Potential Role in Cancer

The anti-proliferative and pro-apoptotic (cell death) effects of Acacetin have led researchers to explore its potential use in cancer treatment [, ]. Studies have investigated its ability to target specific cancer cell signaling pathways, although further research is needed to determine its efficacy [].

Acacetin is a naturally occurring flavone, specifically a 4′-O-methylated derivative of apigenin. Its chemical formula is C₁₆H₁₂O₅, and it is found in various plants, including Robinia pseudoacacia (black locust), Turnera diffusa (damiana), and Betula pendula (silver birch) . Acacetin exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The mechanism of action of acacetin is still under investigation. However, research suggests it might exert its effects through various pathways, including [, ]:

  • Antioxidant Activity: Acacetin's structure with hydroxyl groups suggests it can scavenge free radicals, potentially protecting cells from oxidative damage.
  • Anti-inflammatory Activity: Acacetin may modulate inflammatory signaling pathways, reducing inflammation.
  • Anti-cancer Activity: Studies suggest acacetin might induce cell death (apoptosis) in cancer cells and inhibit their proliferation [, ].
Typical for flavonoids. It can participate in:

  • Methylation: Acacetin is formed from apigenin via methylation at the 4′ position, catalyzed by the enzyme apigenin 4′-O-methyltransferase .
  • Hydrolysis: In acidic conditions, acacetin can be hydrolyzed to yield apigenin and methanol.
  • Oxidation: The compound can be oxidized to form various derivatives, potentially altering its biological activity.

Acacetin has been reported to possess numerous biological properties, including:

  • Anti-inflammatory: It inhibits the phosphorylation of p38 mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
  • Antioxidant: Acacetin scavenges free radicals, contributing to its protective effects against oxidative stress .
  • Neuroprotective: Studies indicate that acacetin reduces amyloid-beta production by modulating the expression of amyloid precursor protein and beta-site amyloid precursor protein cleaving enzyme 1 .
  • Anticancer: It shows potential in inhibiting cancer cell proliferation through various mechanisms .

Acacetin can be synthesized through several methods:

  • Natural Extraction: Obtained from plants using methods like acid hydrolysis or supercritical fluid extraction .
  • Chemical Synthesis:
    • A two-component method has been developed for synthesizing acacetin efficiently, involving the reaction of appropriate precursors under controlled conditions .
    • Microwave-assisted synthesis techniques have also been explored to enhance yield and purity .

Acacetin has diverse applications in:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for therapeutic uses in conditions such as cancer and neurodegenerative diseases .
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products.
  • Nutraceuticals: Used in dietary supplements for its health benefits.

Research indicates that acacetin interacts with various biological targets:

  • It modulates serotonin receptors (5-HT1A) and GABA receptors, contributing to its analgesic effects .
  • Acacetin has shown potential in influencing potassium channels (hKv1.5 and hKv4.3), suggesting anti-arrhythmic properties .

Acacetin shares structural similarities with several other flavonoids. Here are some comparable compounds:

CompoundStructure TypeUnique Features
ApigeninFlavoneParent compound of acacetin; lacks methyl group at 4′.
GenkwaninMethoxylated flavoneSimilar structure but with different methylation pattern.
ThevetiaflavoneMethoxylated flavoneExhibits distinct biological activities compared to acacetin.

Uniqueness of Acacetin

Acacetin's unique methylation at the 4′ position distinguishes it from its parent compound apigenin and other similar flavones. This modification enhances its bioactivity and stability, contributing to its efficacy as a therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

263.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KWI7J0A2CC

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-44-4

Wikipedia

Acacetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Kim CD, Cha JD, Li S, Cha IH. The mechanism of acacetin-induced apoptosis on oral squamous cell carcinoma. Arch Oral Biol. 2015 Sep;60(9):1283-98. doi: 10.1016/j.archoralbio.2015.05.009. PubMed PMID: 26099663.
2: Fan LH, Li X, Chen DY, Zhang N, Wang Y, Shan Y, Hu Y, Xu RA, Jin J, Ge RS. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:18-22. doi: 10.1016/j.jchromb.2015.01.040. PubMed PMID: 25703948.
3: Wang X, Perumalsamy H, Kwon HW, Na YE, Ahn YJ. Effects and possible mechanisms of action of acacetin on the behavior and eye morphology of Drosophila models of Alzheimer's disease. Sci Rep. 2015 Nov 4;5:16127. doi: 10.1038/srep16127. PubMed PMID: 26530776; PubMed Central PMCID: PMC4632086.
4: Chen WP, Yang ZG, Hu PF, Bao JP, Wu LD. Acacetin inhibits expression of matrix metalloproteinases via a MAPK-dependent mechanism in fibroblast-like synoviocytes. J Cell Mol Med. 2015 Aug;19(8):1910-5. doi: 10.1111/jcmm.12564. PubMed PMID: 25856795; PubMed Central PMCID: PMC4549041.
5: Liu H, Wang YJ, Yang L, Zhou M, Jin MW, Xiao GS, Wang Y, Sun HY, Li GR. Synthesis of a highly water-soluble acacetin prodrug for treating experimental atrial fibrillation in beagle dogs. Sci Rep. 2016 May 10;6:25743. doi: 10.1038/srep25743. PubMed PMID: 27160397; PubMed Central PMCID: PMC4861903.
6: Carballo-Villalobos AI, González-Trujano ME, López-Muñoz FJ. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. Eur J Pain. 2014 Mar;18(3):396-405. doi: 10.1002/j.1532-2149.2013.00378.x. PubMed PMID: 23918449.
7: Lin TY, Huang WJ, Wu CC, Lu CW, Wang SJ. Acacetin inhibits glutamate release and prevents kainic acid-induced neurotoxicity in rats. PLoS One. 2014 Feb 10;9(2):e88644. doi: 10.1371/journal.pone.0088644. PubMed PMID: 24520409; PubMed Central PMCID: PMC3919813.
8: Kim HR, Park CG, Jung JY. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Int J Mol Med. 2014 Feb;33(2):317-24. doi: 10.3892/ijmm.2013.1571. PubMed PMID: 24285354.
9: Zhao N, Dong Q, Fu XX, Du LL, Cheng X, Du YM, Liao YH. Acacetin blocks kv1.3 channels and inhibits human T cell activation. Cell Physiol Biochem. 2014;34(4):1359-72. doi: 10.1159/000366343. PubMed PMID: 25301362.
10: Jung SK, Kim JE, Lee SY, Lee MH, Byun S, Kim YA, Lim TG, Reddy K, Huang Z, Bode AM, Lee HJ, Lee KW, Dong Z. The P110 subunit of PI3-K is a therapeutic target of acacetin in skin cancer. Carcinogenesis. 2014 Jan;35(1):123-30. doi: 10.1093/carcin/bgt266. PubMed PMID: 23913940; PubMed Central PMCID: PMC3895936.
11: Bi C, Dong X, Zhong X, Cai H, Wang D, Wang L. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A. Molecules. 2016 Sep 26;21(10). pii: E1285. PubMed PMID: 27681715.
12: Salimi A, Roudkenar MH, Sadeghi L, Mohseni A, Seydi E, Pirahmadi N, Pourahmad J. Selective Anticancer Activity of Acacetin Against Chronic Lymphocytic Leukemia Using Both In Vivo and In Vitro Methods: Key Role of Oxidative Stress and Cancerous Mitochondria. Nutr Cancer. 2016 Nov-Dec;68(8):1404-1416. PubMed PMID: 27779444.
13: Wu HJ, Sun HY, Wu W, Zhang YH, Qin GW, Li GR. Properties and molecular determinants of the natural flavone acacetin for blocking hKv4.3 channels. PLoS One. 2013;8(3):e57864. doi: 10.1371/journal.pone.0057864. PubMed PMID: 23526953; PubMed Central PMCID: PMC3603988.
14: Yang WJ, Liu C, Gu ZY, Zhang XY, Cheng B, Mao Y, Xue GP. Protective effects of acacetin isolated from Ziziphora clinopodioides Lam. (Xintahua) on neonatal rat cardiomyocytes. Chin Med. 2014 Dec 17;9(1):28. doi: 10.1186/s13020-014-0028-3. PubMed PMID: 25558275; PubMed Central PMCID: PMC4272544.
15: Bhat TA, Nambiar D, Tailor D, Pal A, Agarwal R, Singh RP. Acacetin inhibits in vitro and in vivo angiogenesis and downregulates Stat signaling and VEGF expression. Cancer Prev Res (Phila). 2013 Oct;6(10):1128-39. doi: 10.1158/1940-6207.CAPR-13-0209. PubMed PMID: 23943785; PubMed Central PMCID: PMC3808880.
16: Liu H, Yang L, Wu HJ, Chen KH, Lin F, Li G, Sun HY, Xiao GS, Wang Y, Li GR. Water-soluble acacetin prodrug confers significant cardioprotection against ischemia/reperfusion injury. Sci Rep. 2016 Nov 7;6:36435. doi: 10.1038/srep36435. PubMed PMID: 27819271; PubMed Central PMCID: PMC5098248.
17: Chaurasiya ND, Gogineni V, Elokely KM, León F, Núñez MJ, Klein ML, Walker LA, Cutler SJ, Tekwani BL. Isolation of Acacetin from Calea urticifolia with Inhibitory Properties against Human Monoamine Oxidase-A and -B. J Nat Prod. 2016 Oct 28;79(10):2538-2544. PubMed PMID: 27754693.
18: Lee JY, Jun DY, Kim KY, Ha EJ, Woo MH, Ko JY, Yun YH, Oh IS, Kim YH. Pharmacologic inhibition of autophagy sensitizes human acute leukemia Jurkat T cells to acacetin-induced apoptosis. J Microbiol Biotechnol. 2016 Nov 4. doi: 10.4014/jmb.1610.10055. [Epub ahead of print] PubMed PMID: 27817185.
19: Kim HG, Ju MS, Ha SK, Lee H, Lee H, Kim SY, Oh MS. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo. Biol Pharm Bull. 2012;35(8):1287-94. PubMed PMID: 22863927.
20: Watanabe K, Kanno S, Tomizawa A, Yomogida S, Ishikawa M. Acacetin induces apoptosis in human T cell leukemia Jurkat cells via activation of a caspase cascade. Oncol Rep. 2012 Jan;27(1):204-9. doi: 10.3892/or.2011.1498. PubMed PMID: 21993665.

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